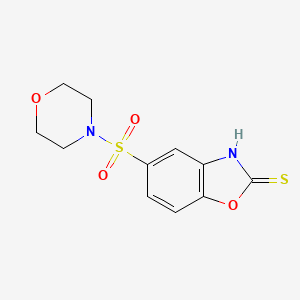

5-(Morpholine-4-sulfonyl)-benzooxazole-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-(Morpholine-4-sulfonyl)-benzooxazole-2-thiol” is likely a complex organic compound containing a benzooxazole ring, a morpholine ring, and a sulfonyl group . These components are often found in various biologically active compounds and pharmaceuticals .

Synthesis Analysis

While the specific synthesis process for this compound is not available, morpholines can generally be synthesized from 1,2-amino alcohols and their derivatives . A simple and efficient method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

科学的研究の応用

Antibacterial Activity

Synthesis and Antibacterial Properties : The synthesis of new derivatives of 5-(Morpholine-4-sulfonyl)-benzooxazole-2-thiol has shown potential in antibacterial activities. These derivatives, upon synthesis and structural analysis, have demonstrated efficacy against various bacteria, suggesting their potential as therapeutic agents in combating bacterial infections (Avagyan et al., 2020); (Aziz‐ur‐Rehman et al., 2015); (Aziz‐ur‐Rehman et al., 2015).

Antimicrobial Activity : Research indicates that certain synthesized derivatives of this compound possess antimicrobial properties. These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal infections, which highlights their potential in developing new antimicrobial agents (Farag, 2014); (Gul et al., 2017).

Rubber Chemistry

- Rubber Vulcanization : Benzazole derivatives, including those similar to this compound, are used in rubber chemistry, specifically in rubber vulcanization. These compounds serve as accelerators or antioxidants, demonstrating multifunctional activities in rubber processing (Khanra et al., 1993).

Electrochemical Synthesis

- Electrochemical Synthesis Applications : Electrochemical methods have been employed to synthesize disulfides of benzazole derivatives, which include structures similar to this compound. These methods highlight the utility of electrochemical synthesis in the creation of novel compounds with potential applications in various fields (Esmaili & Nematollahi, 2013).

Anticancer Research

- Antitumor Properties : Certain derivatives of this compound have shown promising results in antitumor properties. These compounds have been evaluated for their potential as anticancer agents, indicating their significance in the search for new therapeutic options for cancer treatment (Horishny et al., 2020).

Corrosion Inhibition

- Corrosion Inhibition in Metals : Research has also explored the use of benzazole derivatives in the corrosion inhibition of metals. These studies are crucial in understanding how these compounds can protect metals from corrosion, especially in industrial applications (Ammal et al., 2018).

作用機序

Target of Action

Similar compounds have been shown to interact with the heme-enzyme soluble guanylyl cyclase (sgc), an ubiquitous no receptor .

Mode of Action

Related compounds have been shown to activate sgc in a concentration-dependent and quickly reversible fashion . These compounds target the ferric heme sGC isoform .

Biochemical Pathways

Related compounds have been shown to increase cgmp levels, suggesting an impact on the no-cgmp signaling pathway .

Result of Action

Related compounds have been shown to induce vasorelaxation of isolated endothelium-denuded rat aorta, porcine coronary arteries, and human corpus cavernosum .

特性

IUPAC Name |

5-morpholin-4-ylsulfonyl-3H-1,3-benzoxazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4S2/c14-19(15,13-3-5-16-6-4-13)8-1-2-10-9(7-8)12-11(18)17-10/h1-2,7H,3-6H2,(H,12,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPWUDHGWNEFMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=S)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID57262013 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/no-structure.png)

![N-([2,2'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2614071.png)

![1-((4-methoxyphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2614074.png)

![N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2614075.png)

![8,8-Difluoro-2-azaspiro[4.5]decan-1-one](/img/structure/B2614076.png)

![1-[(5-Chloro-2-thienyl)sulfonyl]-4-(1-methyl-2-oxo-2-pyrrolidin-1-ylethyl)piperidine](/img/structure/B2614077.png)

![2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2614078.png)

![(Z)-ethyl 2-((3-chlorobenzoyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2614082.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2614086.png)

![(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide](/img/structure/B2614091.png)